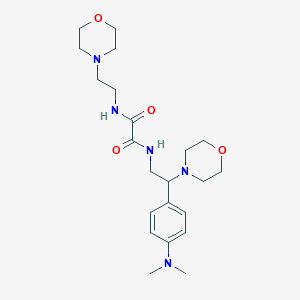

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two morpholinoethyl groups and a dimethylaminophenyl substituent. Morpholino groups are often incorporated to enhance solubility and metabolic stability, while the dimethylamino group may influence electronic properties and receptor interactions.

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O4/c1-25(2)19-5-3-18(4-6-19)20(27-11-15-31-16-12-27)17-24-22(29)21(28)23-7-8-26-9-13-30-14-10-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGDIJNIMCJSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound with potential applications in various biological fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes both aromatic and heterocyclic components. Its IUPAC name is N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide, and its molecular formula is . The presence of dimethylamino and morpholino groups suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. It may interact with neurotransmitter transporters, particularly those involved in serotonin uptake, thereby influencing neurotransmitter levels in the brain. The binding affinity and selectivity for these targets are crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

- Study 1 : A 2020 study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar oxalamides. The results indicated that modifications to the dimethylamino group significantly enhanced binding affinity to serotonin transporters (SERT), leading to increased efficacy in reducing serotonin reuptake .

- Study 2 : Another study focused on the anticancer effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

- Study 3 : A recent investigation into the anti-inflammatory effects highlighted that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

| Property | N1-(2-(dimethylamino)phenyl)-N2-(morpholinoethyl)oxalamide | Similar Compounds |

|---|---|---|

| Anticancer Activity | Significant inhibition of cancer cell proliferation | Moderate effects observed |

| Anti-inflammatory Effects | Strong reduction in cytokine production | Variable efficacy |

| Binding Affinity | High affinity for SERT | Lower affinity for similar compounds |

Comparison with Similar Compounds

Structural and Functional Analogues in Flavor Science

Example Compound : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Key Features :

- Comparison: The target compound replaces methoxy and pyridyl groups with morpholinoethyl and dimethylaminophenyl moieties. Morpholino groups may reduce aromaticity but improve water solubility compared to S334. Safety margins for structurally related oxalamides (e.g., NOEL = 100 mg/kg bw/day) suggest high tolerability, but the dimethylamino group in the target compound could alter metabolic pathways .

Antimicrobial Oxalamides with Isoindoline-1,3-dione Cores

Example Compounds : GMC-1 to GMC-5

- Key Features :

- Substitutents: Halogenated aryl groups (e.g., 4-bromophenyl, 4-chlorophenyl) linked to isoindoline-1,3-dione.

- Application: Antimicrobial activity against bacterial and fungal strains.

- Comparison: The target compound lacks the isoindoline-dione core, which is critical for antimicrobial activity in GMC derivatives. Instead, its morpholino groups may favor interactions with eukaryotic targets (e.g., enzymes or receptors). Molecular weight differences (e.g., GMC-1: ~400 g/mol vs. target compound: ~500 g/mol) could affect membrane permeability.

Oxalamides with Methoxy and Hydroxybenzoyl Substituents

Example Compounds : Compounds 16–18

- Key Features :

- Substitutents: Methoxyphenethyl, fluorophenyl, and hydroxybenzoyl groups.

- Synthesis: Yields range from 35% to 52%, with dimerization observed in some cases.

- Comparison: The target compound’s morpholinoethyl groups may confer better stability than methoxy substituents, which are prone to demethylation.

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Table 2: Physicochemical Properties of Selected Oxalamides

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~502.6 | 2.1 | Moderate (due to morpholino) |

| S336 | 407.4 | 3.5 | Low |

| GMC-1 | 472.3 | 4.0 | Low |

| Compound 16 | 481.5 | 3.8 | Low |

Key Research Findings and Implications

- Structural Insights: Morpholino groups in the target compound may enhance solubility and reduce cytotoxicity compared to halogenated or methoxy-substituted analogs .

- Synthetic Challenges : High-molecular-weight oxalamides (e.g., target compound) may require optimized coupling reagents to avoid dimerization, as seen in Compound 16 synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.